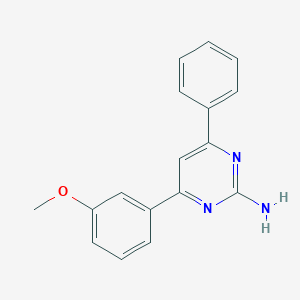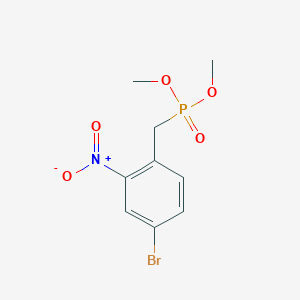amine hydrochloride CAS No. 1240590-84-4](/img/structure/B6343943.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride is an organic compound with the molecular formula C10H15ClN2O. It is an intermediate in organic synthesis, with applications in the pharmaceutical industry. This compound has been studied for its potential applications in the field of medicinal chemistry, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights into Chemical Reactions
The study by Yokoyama (2015) provides insights into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the mechanism of a C6-C2-type model compound. This research contributes to our understanding of the chemical behavior of complex molecules and their potential applications in lignin degradation and biofuel production (T. Yokoyama, 2015).
Environmental Estrogens and Toxicology
The study by Cummings (1997) discusses methoxychlor, a chemical with proestrogenic activity, highlighting the metabolism and toxic effects on fertility and development. This research is crucial for understanding the environmental impact of synthetic chemicals on human health and wildlife (A. Cummings, 1997).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands, as reviewed by Jůza et al. (2022), includes compounds with structural similarities to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” for the treatment of neuropsychiatric disorders. This highlights the compound's relevance in designing novel therapeutic agents targeting the dopaminergic system (Radomír Jůza, K. Musílek, E. Mezeiova, O. Soukup, J. Korábečný, 2022).
Cancer Therapy
The immunosuppressant FTY720, discussed by Zhang et al. (2013), shows antitumor efficacy in preclinical cancer models. This study underscores the potential for compounds like “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” to be explored for their antitumor properties and mechanisms of action independent of their primary pharmacological targets (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).
Carcinogenic Potential of Thiophene Analogues
The study by Ashby et al. (1978) examines the carcinogenic potential of thiophene analogues, which are structurally related to benzidine and 4-aminobiphenyl. Research in this area provides a foundation for understanding how structural modifications affect carcinogenicity and can inform safety assessments of new chemical entities (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978).
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11(2)14-10-4-5-12-6-8-13(15-3)9-7-12;/h4-9,11,14H,10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIUMSIUZDURDD-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)



![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
amine](/img/structure/B6343933.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)